molecular formula C10H7Br2NO3 B1194044 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile CAS No. 84713-43-9

3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile

Cat. No.: B1194044
CAS No.: 84713-43-9
M. Wt: 348.97 g/mol
InChI Key: VHKNISXZWLTRMQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is a class of organic compounds characterized by the presence of two carbon-carbon double bonds (dienes) conjugated with a carbonyl group (C=O). This conjugation results in a highly reactive structure, making dienones valuable intermediates in organic synthesis. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes, utilizing robust and efficient catalysts to ensure high yields and purity. The choice of method depends on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents.

    Reduction: Reduction to corresponding dienes using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products:

Scientific Research Applications

3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of steroidal compounds.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile involves its ability to undergo various chemical transformations due to its conjugated structure. This reactivity allows it to interact with different molecular targets and pathways. For instance, in biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . In chemical reactions, its conjugated structure facilitates rearrangements and substitutions, making it a versatile intermediate .

Comparison with Similar Compounds

    Quinones: Similar in structure but with two carbonyl groups.

    Diones: Compounds with two carbonyl groups but not necessarily conjugated.

    Cyclopentadienone: A cyclic compound with similar reactivity.

Uniqueness: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is unique due to its conjugated structure, which imparts high reactivity and versatility in chemical transformations. This makes it distinct from other similar compounds like quinones and diones, which may not exhibit the same range of reactivity .

Properties

CAS No.

84713-43-9

Molecular Formula

C10H7Br2NO3

Molecular Weight

348.97 g/mol

IUPAC Name

[3,5-dibromo-1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl] acetate

InChI

InChI=1S/C10H7Br2NO3/c1-6(14)16-10(2-3-13)4-7(11)9(15)8(12)5-10/h4-5H,2H2,1H3

InChI Key

VHKNISXZWLTRMQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N

Canonical SMILES

CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N

84713-43-9

Synonyms

3,5-dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile
dienone A

Origin of Product

United States

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